Titralac

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Titralac is a commercial name for calcium carbonate, a compound widely used as an antacid to relieve symptoms of indigestion, heartburn, and acid reflux. Calcium carbonate is a naturally occurring mineral found in rocks such as limestone, marble, and chalk. It is also present in the shells of marine organisms, snails, and eggs. In addition to its use as an antacid, calcium carbonate is employed in various industrial applications, including as a calcium supplement, a phosphate binder in patients with chronic renal failure, and a neutralizing agent for acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions

Calcium carbonate can be synthesized through several methods, including:

Carbonation of Calcium Hydroxide: This method involves bubbling carbon dioxide gas through a solution of calcium hydroxide, resulting in the precipitation of calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Double Decomposition: This method involves the reaction of calcium chloride with sodium carbonate, resulting in the formation of calcium carbonate and sodium chloride. [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Industrial Production Methods

Industrially, calcium carbonate is produced through the mining and processing of natural sources such as limestone and marble. The raw material is crushed, ground, and purified to obtain the desired particle size and purity. Precipitated calcium carbonate is produced by hydrating quicklime (calcium oxide) and then reacting it with carbon dioxide to form calcium carbonate.

化学反応の分析

Types of Reactions

Calcium carbonate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, calcium carbonate decomposes into calcium oxide and carbon dioxide. [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]

Acid-Base Reactions: Calcium carbonate reacts with acids to produce carbon dioxide, water, and a corresponding calcium salt. [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with calcium carbonate.

Heat: Thermal decomposition requires heating calcium carbonate to temperatures above 825°C.

Major Products Formed

Calcium Oxide: Formed during thermal decomposition.

Calcium Salts: Formed during acid-base reactions, such as calcium chloride, calcium sulfate, and calcium nitrate.

科学的研究の応用

Calcium carbonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating pH meters.

Biology: Employed in cell culture media as a buffering agent and as a source of calcium for biological processes.

Industry: Utilized in the production of paper, plastics, paints, and coatings as a filler and pigment. It is also used in the construction industry as a building material and in agriculture to neutralize acidic soils.

作用機序

The primary mechanism of action of calcium carbonate as an antacid involves neutralizing hydrochloric acid in the stomach. This reaction increases the pH of the stomach contents, reducing acidity and alleviating symptoms of heartburn and indigestion. The neutralization reaction can be represented as follows: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ] Calcium carbonate also acts as a phosphate binder by binding to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is excreted in the feces. This reduces phosphate absorption and helps manage hyperphosphatemia in patients with chronic renal failure .

類似化合物との比較

Calcium carbonate can be compared with other antacids and calcium supplements, such as:

Magnesium Hydroxide: Another common antacid that neutralizes stomach acid but may cause diarrhea as a side effect.

Aluminum Hydroxide: An antacid that neutralizes stomach acid and is often combined with magnesium hydroxide to balance side effects.

Calcium Citrate: A calcium supplement that is more easily absorbed than calcium carbonate, especially in individuals with low stomach acid.

Uniqueness of Calcium Carbonate

High Calcium Content: Calcium carbonate contains a higher percentage of elemental calcium compared to other calcium supplements, making it an efficient source of calcium.

Cost-Effective: It is widely available and relatively inexpensive compared to other calcium supplements and antacids.

特性

CAS番号 |

51810-75-4 |

|---|---|

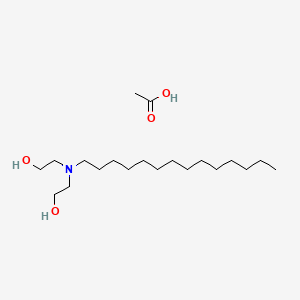

分子式 |

C3H5CaNO5 |

分子量 |

175.15 g/mol |

IUPAC名 |

calcium;2-aminoacetic acid;carbonate |

InChI |

InChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2 |

InChIキー |

BRDTZYWEKQZTFE-UHFFFAOYSA-L |

正規SMILES |

C(C(=O)O)N.C(=O)([O-])[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。